2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
Overview
Description
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinyl group linked to a benzylidene moiety, with additional functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The resulting intermediate is then subjected to further reactions to introduce the oxo and phenylacetamide groups, completing the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; conditions vary depending on the nucleophile and desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted analogs with different functional groups.
Scientific Research Applications
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinyl and benzylidene groups enable it to form covalent bonds with active sites, inhibiting or modulating the activity of target proteins. This interaction can trigger various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
- 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
- 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide stands out due to its specific substitution pattern on the benzylidene moiety, which can influence its reactivity and biological activity. The presence of the 2,4-dimethoxy groups may enhance its solubility and interaction with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-phenyloxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-14-9-8-12(15(10-14)24-2)11-18-20-17(22)16(21)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXBBBNHLHRVCV-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.